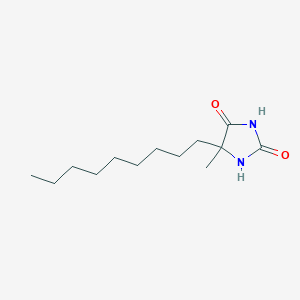

5-Methyl-5-nonylimidazolidine-2,4-dione

Description

Properties

CAS No. |

10370-40-8 |

|---|---|

Molecular Formula |

C13H24N2O2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

5-methyl-5-nonylimidazolidine-2,4-dione |

InChI |

InChI=1S/C13H24N2O2/c1-3-4-5-6-7-8-9-10-13(2)11(16)14-12(17)15-13/h3-10H2,1-2H3,(H2,14,15,16,17) |

InChI Key |

UUPOKCDCMNTJLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1(C(=O)NC(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Urea Cyclization Route

A well-established route involves treating α-amino acids with urea or phosgene derivatives. For example, C-alkylglycine derivatives react with phenyl isocyanate to form imidazolidine-2,4-diones via intermediate urea formation.

Adaptation for Target Compound :

- Synthesis of 5-methyl-5-nonylglycine :

- Cyclization with Urea Precursors :

- React 5-methyl-5-nonylglycine with triphosgene in dichloromethane at 0°C.

- Neutralize with aqueous sodium bicarbonate to precipitate the product.

Key Parameters :

Condensation with Aldehydes

Thiazolidine-2,4-diones are often synthesized via Knoevenagel condensation between thiazolidinedione and aldehydes. While this method typically targets arylidene derivatives, alkyl aldehydes could theoretically yield branched analogs.

Proposed Modification :

- Preparation of Imidazolidine-2,4-dione :

- React 2,4-imidazolidinedione with decanal (nonyl aldehyde) and methylmagnesium bromide in tetrahydrofuran.

- Quench with ammonium chloride to isolate the 5-nonyl intermediate.

- Methylation :

- Treat the intermediate with methyl iodide and sodium hydride in dimethylformamide.

Challenges :

Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer atom-economical pathways. For example, the Büchner–Curtius–Schlotterbeck reaction condenses aldehydes, amines, and diketones.

Hypothetical Protocol :

- Combine methylamine, 2-undecanone, and diethyl oxalate in acetic acid.

- Heat under reflux (8–12 h) to form the imidazolidine ring.

Advantages :

- Avoids isolation of intermediates.

- Scalable for bulk synthesis.

Optimization and Mechanistic Considerations

Solvent and Temperature Effects

Catalysis

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates for alkylation steps.

- Acid catalysis (e.g., p-toluenesulfonic acid) facilitates imine formation in Strecker syntheses.

Characterization and Analytical Data

Spectroscopic Identification

IR Spectroscopy :

NMR Spectroscopy :

Chromatographic Purity

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~8.2 min.

- TLC : Rf = 0.52 (silica gel, ethyl acetate/hexane 1:1).

Challenges and Alternative Approaches

Steric Hindrance Mitigation

Green Chemistry Alternatives

- Solvent-free mechanochemistry : Ball milling 5-methyl-5-nonylglycine with urea derivatives.

- Biocatalysis : Engineered amidases for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5-nonylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-5-nonylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology: Its ability to interact with biological targets makes it a valuable tool for drug discovery .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-5-nonylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to active sites and exert its effects through competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of imidazolidine-2,4-diones is heavily dependent on substituent groups. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Length and Lipophilicity: Longer alkyl chains (e.g., nonyl in the target compound) likely enhance lipophilicity compared to shorter-chain analogs like 5-hexyl-5-methyl derivatives. This could improve membrane permeability but reduce aqueous solubility, impacting ADME (Absorption, Distribution, Metabolism, Excretion) properties .

- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., benzyl in ) correlate with CNS activity, while aliphatic chains may prioritize metabolic stability. For instance, 5-(4-dimethylaminobenzyl) derivatives exhibit antidepressant effects via non-monoamine oxidase pathways .

- Enzyme Inhibition: Thiazolidine-2,4-diones with electron-withdrawing groups (e.g., halogen substituents) show moderate lipid peroxidation inhibition (~46–49%), whereas methoxy-substituted analogs achieve higher efficacy (up to 84.2%) .

Physicochemical and Electronic Properties

- Dipole Moments and Polarity: DFT calculations on pyran-2,4-dione analogs reveal polarity variations; for example, compound 2a (dipole moment = 5.23 Debye) is more polar than 2b (3.12 Debye), affecting solubility and crystal packing .

- Crystal Stability: Intermolecular interactions (e.g., H…H, O…H) dominate in imidazolidine-2,4-dione derivatives, influencing crystallization behavior and bioavailability .

Q & A

Q. What synthetic routes are commonly employed for 5-Methyl-5-nonylimidazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of substituted hydantoins or catalytic hydrogenation of benzylidene precursors, as seen in structurally similar imidazolidine-2,4-diones . Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst selection (e.g., palladium on carbon for hydrogenation). Purity can be improved via recrystallization using mixed solvents (e.g., ethanol/water) . Monitor reaction progress with TLC or HPLC to optimize yield.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Use a combination of - and -NMR to confirm substituent positions and stereochemistry, particularly focusing on the nonyl chain’s methyl branching . IR spectroscopy identifies carbonyl stretches (1650–1750 cm) and N–H vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves spatial configuration, as demonstrated for fluorophenyl analogs .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer: Prioritize fume hood use to avoid inhalation of fine particulates. Wear nitrile gloves and chemical-resistant goggles due to potential skin/eye irritation . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination. Store in airtight containers under nitrogen, away from oxidizers, at 2–8°C .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer: Employ factorial design to systematically vary substituents (e.g., alkyl chain length, halogenation) and assess biological activity. For example, replace the nonyl group with shorter/longer alkyl chains and measure cytotoxicity or enzyme inhibition . Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity data. Validate hypotheses with molecular docking studies targeting relevant receptors .

Q. What strategies resolve contradictions in bioactivity data across studies of imidazolidine-2,4-dione derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using guidelines like OECD 423 for toxicity testing. Perform meta-analyses to identify confounding variables (e.g., impurity profiles, stereochemical purity) . Replicate studies under controlled conditions, and use negative controls to isolate compound-specific effects .

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

Methodological Answer: Apply density functional theory (DFT) to predict electronic properties (HOMO-LUMO gaps) and solubility parameters. Molecular dynamics simulations model solvation behavior in biological membranes, while QSAR models prioritize derivatives for synthesis . Validate predictions with experimental logD (octanol/water) and permeability assays (e.g., PAMPA) .

Q. What methodologies integrate this compound into theoretical frameworks for drug discovery?

Methodological Answer: Align research with conceptual frameworks like the "privileged scaffold" hypothesis, which posits that imidazolidine-2,4-diones exhibit broad receptor affinity. Design studies to test this via high-throughput screening against diverse targets (kinases, GPCRs). Use cheminformatics tools (e.g., PubChem BioAssay) to map activity cliffs and identify mechanistic outliers .

Q. How can membrane separation technologies improve the purification of this compound?

Methodological Answer: Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) can separate the compound from smaller byproducts. Optimize transmembrane pressure (5–15 bar) and solvent systems (e.g., acetone/water) to maximize flux and rejection rates. Compare with traditional methods (column chromatography) for cost-time efficiency .

Data Analysis & Theoretical Integration

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For non-normal distributions, employ non-parametric methods (Kruskal-Wallis). Address outliers via Grubbs’ test and report confidence intervals to quantify uncertainty .

Q. How can researchers reconcile unexpected crystallographic data with computational predictions for this compound?

Methodological Answer: Cross-validate X-ray diffraction results with DFT-optimized geometries. Discrepancies in bond angles/lengths may arise from crystal packing forces or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular contacts and refine force field parameters in simulations .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.